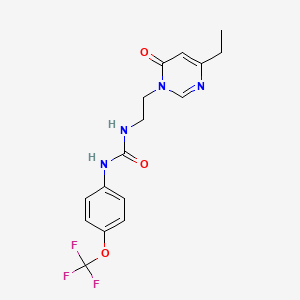
1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The trifluoromethoxyphenyl group can be introduced via nucleophilic aromatic substitution or coupling reactions using trifluoromethoxybenzene derivatives.
- Common reagents include trifluoromethoxybenzene, halogenated intermediates, and palladium catalysts.
Urea Linkage Formation:
- The final step involves the formation of the urea linkage by reacting the pyrimidine derivative with an isocyanate or carbodiimide reagent.
- This step typically requires mild conditions and may involve solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrimidine Ring:
- Starting with a suitable precursor such as ethyl acetoacetate, the pyrimidine ring is constructed through a series of condensation reactions with urea and appropriate aldehydes or ketones.
- Reaction conditions often involve acidic or basic catalysts and controlled temperatures to facilitate ring closure and substitution.
化学反应分析
Types of Reactions: 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The ethyl group on the pyrimidine ring can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing new substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts alkylation or acylation reagents.
Major Products:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
科学研究应用
1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, altering their function and activity.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription processes.
相似化合物的比较
1-(2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea: Similar structure with a methyl group instead of an ethyl group.
1-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(methoxy)phenyl)urea: Similar structure with a methoxy group instead of a trifluoromethoxy group.
Uniqueness:
- The presence of the trifluoromethoxy group imparts unique electronic and steric properties, enhancing the compound’s reactivity and stability.
- The ethyl group on the pyrimidine ring may influence the compound’s binding affinity and specificity towards molecular targets.
This detailed overview provides a comprehensive understanding of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c1-2-11-9-14(24)23(10-21-11)8-7-20-15(25)22-12-3-5-13(6-4-12)26-16(17,18)19/h3-6,9-10H,2,7-8H2,1H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLZJTRYAFLEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(4-ethylanilino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2579301.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide](/img/structure/B2579302.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)






![N-(4-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2579315.png)
![1,4-dimethyl 2-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamido}benzene-1,4-dicarboxylate](/img/structure/B2579318.png)
![N-(6-methylpyridin-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2579322.png)
![3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2579323.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2579324.png)
